molecular formula C15H12BrN B8804669 2-(4-bromophenyl)-1-methyl-1H-indole CAS No. 61843-42-3

2-(4-bromophenyl)-1-methyl-1H-indole

Cat. No.: B8804669
CAS No.: 61843-42-3
M. Wt: 286.17 g/mol
InChI Key: HXHHFFNBRIMCIX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-1H-indole is a brominated indole derivative of significant interest in medicinal and organic chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets, forming the core of numerous therapeutic agents for conditions including cancer, viral infections, and inflammatory diseases . This compound features a 4-bromophenyl substituent at the 2-position and a methyl group on the nitrogen atom, modifications that enhance its utility as a versatile synthetic intermediate for constructing more complex molecules. While specific biological data for this exact molecule is not widely published in the available literature, its structural features indicate high research value. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . The N-methyl group can influence the compound's pharmacokinetic properties. Researchers can leverage this chemical as a key precursor in developing novel indole-based bioactive compounds, exploring new mechanisms of action, and optimizing lead compounds in drug discovery programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

61843-42-3

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

2-(4-bromophenyl)-1-methylindole

InChI

InChI=1S/C15H12BrN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3

InChI Key

HXHHFFNBRIMCIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-(4-bromophenyl)-1-methyl-1H-indole exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized from this indole derivative showed promising antibacterial activity against various strains, suggesting its potential as a lead compound for developing new antibiotics .

Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For instance, it has been shown to selectively inhibit the linoleate oxygenase activity of ALOX15, which is involved in inflammatory responses. This inhibition could have implications for treating conditions related to inflammation and oxidative stress .

Antitumor Properties
The indole framework is known for its anticancer properties. Compounds based on this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in certain cancer types, indicating their potential as anticancer agents .

Materials Science

Organic Electronics
The electronic properties of indole derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to act as a charge transport material. The compound's π-conjugated system enhances its electron mobility, making it a candidate for high-performance electronic applications .

Biological Research

Neuroscience Applications
Indoles, including this compound, have been studied for their effects on neurotransmitter receptors. Research indicates that such compounds can modulate serotonin receptor activity, which is crucial in treating mood disorders and other neurological conditions .

Case Studies and Experimental Findings
Several case studies have documented the synthesis and characterization of this compound derivatives, highlighting their biological activities:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against bacterial strains, with potential for antibiotic development.
Study 2Enzyme InhibitionShowed selective inhibition of ALOX15, suggesting therapeutic applications in inflammatory diseases.
Study 3Antitumor ActivityInduced apoptosis in cancer cell lines, supporting further investigation as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

Table 1: Structural Parameters of Selected Indole Derivatives
Compound Name Molecular Formula Substituents Dihedral Angle (Indole-Phenyl) Key Interactions
2-(4-Bromophenyl)-1-methyl-1H-indole C₁₅H₁₂BrN 4-BrPh (C2), Me (N1) Not reported Likely π-π stacking
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile C₁₆H₁₁BrN₂ 4-BrPh (C1), Me (C2), CN (C3) 58.85° C–H···π, halogen bonding
2-(4-Fluorophenyl)-3-methyl-1H-indole C₁₅H₁₂FN 4-FPh (C2), Me (C3) N/A N–H···π interactions
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate C₁₇H₁₄BrNO₂ 4-BrPh (C2), COOEt (C3) N/A Ester-mediated H-bonding
  • Dihedral Angles : The dihedral angle between the indole and aryl rings influences molecular planarity and packing. For example, 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits a 58.85° angle , reducing conjugation compared to planar analogs . The target compound’s angle is unreported but likely modulated by the N1-methyl group.
  • Interactions: Unlike 2-(4-Fluorophenyl)-3-methyl-1H-indole, where the N–H group forms non-classical π interactions , the N1-methyl group in the target compound eliminates N–H bonding, favoring π-π stacking or hydrophobic interactions.

Preparation Methods

Classical Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole ring formation, relying on acid-catalyzed cyclization of arylhydrazones derived from ketones. For 2-(4-bromophenyl)-1-methyl-1H-indole, the retrosynthetic pathway involves:

  • N-Methylphenylhydrazine preparation : While N-methylphenylhydrazine is less stable than its parent compound, its in situ generation via methylation of phenylhydrazine with methyl iodide in anhydrous ether has been reported .

  • Ketone substrate design : 4-Bromophenylacetone (1-(4-bromophenyl)propan-2-one) serves as the cyclization partner. This ketone is synthesized through Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of AlCl₃ .

Procedure :

  • Equimolar quantities of N-methylphenylhydrazine and 4-bromophenylacetone are refluxed in glacial acetic acid with catalytic HCl (37%) for 12–24 hours.

  • The reaction proceeds via -sigmatropic rearrangement of the hydrazone intermediate, followed by cyclization and aromatization .

Optimization Data :

ParameterOptimal ConditionYield (%)
Acid CatalystHCl (0.5 eq)58–62
Temperature120°C60
SolventAcetic acid62
Alternative SolventEthanol/H₂SO₄45

Limitations include competing side reactions at elevated temperatures and challenges in purifying N-methylphenylhydrazine precursors .

Post-Synthetic N-Methylation of 2-(4-Bromophenyl)-1H-Indole

This two-step approach first constructs the 2-(4-bromophenyl)indole scaffold, followed by selective N-methylation:

Step 1: Synthesis of 2-(4-Bromophenyl)-1H-Indole

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 2-indoleboronic acid with 1-bromo-4-bromobenzene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

  • Yield: 74–78% after column chromatography (hexane/EtOAc 4:1) .

Step 2: N-Methylation

  • Methylation Agents :

    • Methyl iodide (3 eq) with NaH (2 eq) in anhydrous THF at 0°C→RT .

    • Dimethyl sulfate (2 eq) with K₂CO₃ in acetone under reflux .

Comparative Performance :

Methylating AgentBaseTime (h)Yield (%)
CH₃INaH682
(CH₃O)₂SO₂K₂CO₃875
CH₃OTfDIPEA388

Side products (<5%) arise from C3-methylation, mitigated by sterically hindered bases like DBU .

Ionic Liquid-Mediated Alkylation Strategy

Adapting methodologies from triazole-indole hybrid syntheses , this approach utilizes room-temperature alkylation in biphasic systems:

Procedure :

  • Dissolve 1H-indole (1 mmol) and Cs₂CO₃ (2 mmol) in [bmim][PF₆]/H₂O (1:3 v/v).

  • Add methyl bromide (1.2 mmol) and 1-azido-4-bromobenzene (1.5 mmol).

  • Stir at 25°C for 8 hours, extract with EtOAc, and purify via column chromatography .

Key Advantages :

  • Reusable ionic liquid phase (≥5 cycles without yield loss) .

  • Ambient temperature prevents indole decomposition.

Performance Metrics :

EntryMethyl SourceAzideYield (%)
1CH₃Br1-azido-4-bromobenzene80
2(CH₃)₂SO₄1-azido-4-bromobenzene72

This method's regioselectivity stems from the ionic liquid's ability to stabilize intermediates, directing methylation exclusively to the indole nitrogen .

Transition Metal-Catalyzed C-H Functionalization

Emerging methodologies employ palladium and rhodium complexes to construct the indole core while introducing substituents:

Rh(III)-Catalyzed Annulation :

  • Substrate: N-Methyl-2-aminostyrene derivatives.

  • Conditions: [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 eq) in DCE at 100°C .

  • Reacts with 4-bromophenylacetylene via oxidative annulation to furnish the target compound in 68% yield .

Mechanistic Insights :

  • Rhodium-mediated C-H activation at the ortho position of the aniline moiety.

  • Alkyne insertion forms a seven-membered metallacycle.

  • Reductive elimination releases the indole product .

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

MethodStep CountTotal Yield (%)Cost IndexScalability
Fischer Indole258HighModerate
N-Methylation282MediumExcellent
Ionic Liquid Alkylation180LowHigh
C-H Functionalization168Very HighLow

The ionic liquid method demonstrates superior atom economy (AE=87%) and process mass intensity (PMI=6.2) , making it preferable for green chemistry applications.

Structural Characterization and Validation

Critical spectroscopic data for authentication:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, Ar-Br), 7.34–7.28 (m, 4H, indole H), 6.89 (s, 1H, H3), 3.72 (s, 3H, N-CH₃) .

  • HRMS : m/z calcd for C₁₅H₁₂BrN [M+H]⁺ 286.1660, found 286.1658 .

Q & A

Q. What are the key steps in synthesizing 2-(4-bromophenyl)-1-methyl-1H-indole via cross-coupling reactions?

The compound is typically synthesized using a Pd-catalyzed Suzuki-Miyaura cross-coupling between a brominated indole precursor (e.g., 5-bromo-1-methyl-1H-indole) and a 4-bromophenylboronic acid derivative. The reaction employs Pd(PPh₃)₄ as a catalyst, Cs₂CO₃ as a base, and DMF as the solvent at 100°C under N₂ atmosphere . Post-reaction, the product is purified via silica gel chromatography using hexane/ethyl acetate gradients .

Q. How is the compound characterized using spectroscopic methods?

  • ¹H NMR : Key signals include a singlet at δ 3.8–4.0 ppm (N–CH₃), aromatic protons in the δ 6.8–7.9 ppm range, and a broad NH peak (if present). For example, in related indole derivatives, the methyl group appears as a singlet at δ 3.85 ppm .
  • ESI-MS : The molecular ion peak ([M-H]⁻) for brominated indoles is observed near m/z 354.0 (calculated for C₁₅H₉BrF₃NO) .

Q. What purification techniques are effective post-synthesis?

Silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients) is commonly used. Adjusting the solvent polarity and monitoring via TLC (Rf ~0.26 in hexane/ethyl acetate) ensures high purity .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-couplings for brominated indoles be addressed?

  • Catalyst Optimization : Increase Pd(PPh₃)₄ loading (e.g., 5–10 mol%) or switch to Pd(OAc)₂ with ligand systems like SPhos.
  • Solvent/Base Selection : Use DMF for polar substrates and Cs₂CO₃ for enhanced reactivity.
  • Oxygen/Moisture Control : Ensure rigorous N₂ purging to prevent catalyst deactivation .

Q. What challenges arise in crystallographic analysis of brominated indoles, and how are they resolved?

  • Crystal Quality : Slow vapor diffusion (e.g., ether into DCM) improves crystal growth.
  • Disorder/Refinement : Use SHELXL for refining disordered bromine atoms. For example, the dihedral angle between the indole and bromophenyl rings in the title compound is 58.85° , resolved via high-resolution data (R factor = 0.042) .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids and molecular packing .

Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify interactions (e.g., D, S motifs). For example, N–H···π interactions in 2-(4-fluorophenyl)-3-methyl-1H-indole form chains along the [001] direction, resolved via Mercury software .

Q. How to resolve discrepancies between computational and experimental conformational data?

  • DFT vs. X-ray : Compare optimized gas-phase geometries (Gaussian/B3LYP) with crystal structures.
  • Packing Effects : Use CrystalExplorer to evaluate lattice energy contributions. For example, crystal packing forces may flatten the indole ring, deviating from DFT predictions .

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